Kynapcin-12 is a naturally occurring compound identified as a prolyl oligopeptidase inhibitor, primarily isolated from the fungus Polyozellus multiplex. Its structure was initially proposed to include a p-hydroquinone moiety, but subsequent studies revised its structure based on total synthesis techniques. This compound has garnered interest due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases, where prolyl oligopeptidase plays a significant role in various biological processes .
Kynapcin-12 is derived from Polyozellus multiplex, a species of mushroom known for its unique biochemical properties. The compound was first reported in the literature in the context of its inhibitory effects on prolyl oligopeptidase, an enzyme implicated in the regulation of several physiological functions .
The synthesis of Kynapcin-12 has been achieved through several methodologies, with notable advancements in total synthesis techniques. The most prominent method involves:
These synthetic routes have been crucial in confirming the structural integrity and biological activity of Kynapcin-12 against prolyl oligopeptidase and cancer cells .
The molecular structure of Kynapcin-12 has been confirmed through spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry. The revised structure consists of a p-terphenyl backbone with hydroxyl substituents that contribute to its biological activity. Key structural data includes:
This structural configuration is essential for its interaction with biological targets, particularly prolyl oligopeptidase .
Kynapcin-12 undergoes various chemical reactions that are significant for its synthesis and potential applications:
These reactions are fundamental to understanding how Kynapcin-12 can be utilized in medicinal chemistry and drug development .
The mechanism of action for Kynapcin-12 primarily revolves around its role as an inhibitor of prolyl oligopeptidase. By binding to the active site of this enzyme, Kynapcin-12 prevents substrate access, thereby inhibiting peptide hydrolysis. This action can lead to increased levels of neuropeptides and other biologically relevant peptides that may have therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Kynapcin-12 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .
Kynapcin-12 has several scientific uses, particularly in pharmacology and biochemistry:
The ongoing research into Kynapcin-12 may lead to new insights into drug design and the therapeutic modulation of enzymatic activity .
Kynapcin-12 is a bioactive p-terphenyl derivative primarily isolated from the basidiomycete fungus Polyozellus multiplex (commonly known as the blue or black chanterelle) [1] [9]. This species thrives in coniferous ecosystems across East Asia and North America, forming ectomycorrhizal relationships with spruce and fir trees [9]. The compound is biosynthesized via the shikimate pathway, leading to its characteristic terphenylquinone backbone [3]. Initial chemical analyses in 2000 identified Kynapcin-12 as a key constituent of P. multiplex extracts, alongside structurally related compounds like polyozellin and Kynapcin-13, -24, and -28 [1] [9].
Table 1: Fungal Sources of Kynapcin-12 and Structural Analogs
Compound | Fungal Source | Chemical Class | Biosynthetic Pathway |
---|---|---|---|
Kynapcin-12 | Polyozellus multiplex | p-Terphenyl derivative | Shikimate |
Kynapcin-24 | Polyozellus multiplex | Benzofuran derivative | Shikimate |
2',3'-diacetoxy-1,5',6',4″-tetrahydroxy-p-terphenyl | Boletopsis grisea | p-Terphenyl derivative | Shikimate |
In 2014, total synthesis and nuclear magnetic resonance (NMR) studies revealed that Kynapcin-12 was structurally identical to a p-terphenyl compound previously isolated from Boletopsis grisea (2',3'-diacetoxy-1,5',6',4″-tetrahydroxy-p-terphenyl) [3] [5]. This confirmed a cross-species occurrence of the compound in phylogenetically distinct fungi, highlighting convergent biochemical evolution in terphenylquinone production.
Polyozellus multiplex has been integral to traditional medicine in Korea, Japan, and China for centuries [9]. Indigenous communities harvested clustered fruiting bodies for:
Though historical texts do not explicitly name Kynapcin-12, modern pharmacological analyses confirm that P. multiplex extracts containing this compound exhibit potent bioactivities aligned with traditional uses, including anti-inflammatory and prolyl endopeptidase inhibition [1] [7]. In Korea, the mushroom was traditionally processed into teas or tinctures, implying aqueous or ethanolic extraction that would solubilize Kynapcin-12 [9]. Commercial harvesting persists in remote regions of Japan and the Queen Charlotte Islands, reflecting enduring cultural value [9] [23].
The isolation journey of Kynapcin-12 began in 2000 when Song et al. identified it from P. multiplex as a prolyl endopeptidase (PEP) inhibitor [1]. Initial structural elucidation via mass spectrometry and NMR proposed a p-hydroquinone moiety, assigning it as a linear p-terphenyl derivative (Compound 1) [1] [5]. This misassignment arose due to:
Table 2: Key Milestones in Kynapcin-12 Structural Identification
Year | Event | Methodology | Outcome |
---|---|---|---|
2000 | Initial isolation | Solvent extraction, HPLC | Misassigned p-hydroquinone structure |
2002 | Isolation of Kynapcin-13/28 | Column chromatography | Revealed structural diversity in P. multiplex |
2014 | Total synthesis and NMR revision | Suzuki-Miyaura coupling, CAN oxidation | Corrected to 2',3'-diacetoxy-1,5',6',4″-tetrahydroxy-p-terphenyl |
In 2014, Tanaka’s team employed total synthesis to resolve this discrepancy [3] [5]. Using double Suzuki-Miyaura coupling to construct the terphenyl core, followed by ceric ammonium nitrate (CAN) oxidation, they synthesized the originally proposed structure and confirmed its spectral mismatch with natural Kynapcin-12. Re-evaluation confirmed Kynapcin-12’s identity as 2',3'-diacetoxy-1,5',6',4″-tetrahydroxy-p-terphenyl—a structure first reported in B. grisea [5]. This revision underscored the necessity of synthetic validation in natural product chemistry.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7